5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-11-6(9-5)3-4(10-11)7(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNXCINSNOWZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Chlorination Reagents and Reaction Outcomes
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (5-Cl vs. 7-Cl) |
|---|---|---|---|---|
| POCl₃ | 110 | 6 | 85–90 | >99:1 |
| SOCl₂ | 80 | 12 | 60–65 | 85:15 |
| NCS (with FeCl₃) | 25 | 24 | 45–50 | 70:30 |
The introduction of the carboxylic acid group at the 2-position is achieved through oxidation of aldehyde intermediates. A representative protocol involves:
-
Deprotection of benzyl ethers using hydrogenolysis (H₂/Pd-C) to yield primary alcohols.
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Oxidation to aldehydes with pyridinium chlorochromate (PCC) in dichloromethane.
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Further oxidation to carboxylic acids using potassium permanganate (KMnO₄) in aqueous sodium hydroxide.
This sequence achieves an overall yield of 70–80%, with the critical oxidation step requiring strict control of pH and temperature to prevent over-oxidation.
Optimization and Industrial Scale-Up
Industrial production of 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid emphasizes continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Table 2: Synthetic Route Optimization Metrics
| Step | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Cyclization | 65% yield, 8 h | 75% yield, 2 h |
| Chlorination | 85% yield, 6 h | 90% yield, 3 h |
| Carboxylation | 70% yield, 12 h | 80% yield, 6 h |
Analytical Validation of Synthetic Products
Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.
Esterification and Hydrolysis: The carboxylic acid group can be esterified or hydrolyzed depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Anticancer Activity
5-Chloropyrazolo[1,5-a]pyrimidine derivatives have been explored for their anticancer properties. Research indicates that compounds within this class can act as inhibitors of key signaling pathways involved in cancer progression:
- Mechanism of Action : These compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. For instance, a study reported that derivatives exhibited IC50 values as low as 18 nM against PI3Kδ, highlighting their potential as selective cancer therapeutics .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities, particularly against Hepatitis C Virus (HCV):
- Inhibition of HCV Replication : A patent describes how pyrazolo[1,5-a]pyrimidine compounds can inhibit HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This positions them as potential candidates for therapeutic development against HCV infections .
Anti-inflammatory Applications
Research has identified 5-chloropyrazolo[1,5-a]pyrimidine derivatives as promising agents for treating inflammatory diseases:
- Targeting IRAK4 : Selective inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) has been linked to reduced inflammation. A series of derivatives demonstrated significant potency in inhibiting IRAK4 activity, which could lead to new treatments for autoimmune disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
Position 2 vs. Position 3 Carboxylic Acid
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW: 197.58, CAS: 1315364-91-0) differs in the placement of the carboxylic acid group (position 3 vs. 2). This positional isomer exhibits reduced reactivity in amide coupling reactions compared to the 2-carboxylic acid derivative, as steric hindrance at position 3 limits accessibility .
Substituents at Position 5
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : The chlorine atom in the target compound enhances electrophilicity at C5, facilitating SNAr reactions . In contrast, trifluoromethyl (CF₃) groups at C7 (e.g., 5-Chloro-7-(trifluoromethyl)- derivatives) improve metabolic stability .
- Heteroaromatic Substituents (e.g., Thiophene, Furan) : These groups modulate electronic properties and binding affinity through resonance effects .
Ester vs. Carboxylic Acid Derivatives
Biological Activity
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly kinases. The chlorine substituent and the carboxylic acid group are critical for binding to enzymes and receptors, influencing their activity. This compound has been shown to inhibit or activate specific biochemical pathways based on its structural characteristics and the nature of the target .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit potent anticancer properties. For instance, selective inhibitors targeting casein kinase 2 (CK2) have been developed from this scaffold due to CK2's role in cancer progression. In vitro studies demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance selectivity and potency against CK2 .
Table 1: Inhibition Potency of Selected Pyrazolo[1,5-a]pyrimidines Against CK2
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| IC20 | 0.15 | High |
| IC19 | 0.20 | Moderate |
| 5-Chloro | 0.47 | Low |
PI3K Inhibition
This compound has also been studied for its inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms. It was noted that compounds with this scaffold showed varying degrees of inhibition against PI3Kδ and PI3Kα isoforms. The structure-activity relationship revealed that specific substitutions could significantly enhance selectivity and potency .
Table 2: IC50 Values for PI3K Inhibition
| Compound | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | Selectivity Ratio (α/δ) |
|---|---|---|---|
| CPL302415 | 0.018 | 1.42 | 79 |
| Compound A | 0.47 | 3.56 | 9.9 |
Case Study 1: Selective CK2 Inhibitors
A study focused on optimizing pyrazolo[1,5-a]pyrimidines led to the identification of highly selective CK2 inhibitors. The research highlighted the importance of the carboxylic acid group and specific amine substitutions for effective binding to CK2α . These findings suggest a promising pathway for developing targeted cancer therapies.
Case Study 2: Antiviral Activity
Another investigation explored the antiviral potential of pyrazolo[1,5-a]pyrimidines against various viral pathogens. The results indicated that certain derivatives exhibited significant antiviral activity, making them candidates for further development as antiviral agents .
Q & A
Q. What are the established synthetic routes for 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. For example, 5-aminopyrazole reacts with sodium nitromalonaldehyde to form pyrazolo[1,5-a]pyrimidine intermediates, which are subsequently chlorinated and carboxylated. Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity and purity . Recrystallization in ethanol or methanol is commonly employed for purification, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to verify >95% purity .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-) identifies proton environments, particularly distinguishing the chlorinated pyrimidine ring (δ 8.2–8.5 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity analysis. A gradient of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 50:50 over 20 min) resolves impurities .
Q. How can solubility challenges in aqueous and organic solvents be addressed during biological assays?
The carboxylic acid group imparts pH-dependent solubility. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with phosphate-buffered saline (PBS, pH 7.4) to ≤1% DMSO. For hydrophobic media, use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction outcomes?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energetically favorable intermediates. For example, transition-state analysis of the chlorination step can predict regioselectivity. Coupling computational results with experimental validation (e.g., varying temperature or solvent polarity) reduces trial-and-error approaches. Reaction path search algorithms, as employed by ICReDD, integrate computational and experimental data to refine conditions (e.g., solvent choice, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC values or target selectivity often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize Assay Conditions: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration in enzymatic studies .
- Comparative Dose-Response Analysis: Perform parallel assays with reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, controlling for variables like solvent effects or protein batch variability.
Q. How can factorial design improve the yield of multi-step syntheses?
A factorial design evaluates critical factors (e.g., temperature, catalyst ratio, reaction time). For example:
- Factors: Catalyst (Pd/C vs. CuI), solvent (DMF vs. THF), and temperature (80°C vs. 100°C).
- Response Variables: Yield (%) and byproduct formation (HPLC area %).
Statistical software (e.g., JMP, Minitab) identifies interactions between variables. A Pareto chart prioritizes factors, enabling optimization of conditions (e.g., 5 mol% CuI in DMF at 100°C increases yield by 22% while minimizing side reactions) .
Q. What methodologies validate the compound’s mechanism of action in kinase inhibition studies?
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) at 1 µM to assess selectivity. Use radiometric assays (-ATP incorporation) for high sensitivity .
- Molecular Docking: Simulate binding modes using AutoDock Vina with kinase crystal structures (PDB ID: 1HCL). Focus on hydrogen bonding between the carboxylic acid group and conserved lysine residues (e.g., Lys33 in CDK2) .
- Resistance Mutagenesis: Introduce point mutations (e.g., Lys33Ala) in kinase genes to confirm target engagement via loss of activity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in mouse serum) and tissue distribution (LC-MS/MS). Low bioavailability due to rapid hepatic clearance may explain reduced in vivo efficacy .
- Metabolite Identification: Incubate the compound with liver microsomes (human or murine) to detect inactive metabolites (e.g., glucuronidated derivatives) via UPLC-QTOF-MS .
- Tumor Microenvironment Models: Use 3D spheroid cultures or patient-derived xenografts (PDX) to better replicate in vivo conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
